3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound is a heterocyclic derivative featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring system. The Z-configuration of the methylidene bridge between the pyrimidinone and thiazolidinone moieties is critical for its structural stability and bioactivity.
Properties
Molecular Formula |
C21H15N3O2S3 |
|---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
(5Z)-5-[(4-oxo-2-phenylsulfanylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H15N3O2S3/c1-2-11-24-20(26)16(29-21(24)27)13-15-18(28-14-8-4-3-5-9-14)22-17-10-6-7-12-23(17)19(15)25/h2-10,12-13H,1,11H2/b16-13- |
InChI Key |
BSUORMKARKHGGO-SSZFMOIBSA-N |
Isomeric SMILES |
C=CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)SC4=CC=CC=C4)/SC1=S |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)SC4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
Preparation Methods
Preparation of 3-Allylrhodanine
Knoevenagel Condensation
-
Conditions : 3-Allylrhodanine, pyrido[1,2-a]pyrimidin-4-one-3-carbaldehyde, piperidine (catalyst), ethanol, reflux (12 h).
-
Mechanism : The aldehyde undergoes deprotonation to form an enolate, which attacks the electrophilic carbon of 3-allylrhodanine, followed by dehydration to yield the (Z)-configured exocyclic double bond.
The Z stereochemistry is confirmed by NOESY NMR, showing spatial proximity between the pyrido[1,2-a]pyrimidinone H-3 and thiazolidinone H-5.
Optimization and Catalytic Strategies
Recent advances employ hybrid catalysts to enhance efficiency:
| Catalyst | Solvent | Temp (°C) | Yield (%) | Reaction Time (h) | Reference |
|---|---|---|---|---|---|
| Piperidine | Ethanol | 80 | 78 | 12 | |
| Fe3O4@SiO2-SO3H | Water | 60 | 92 | 3 | |
| Cu(OAc)2 | DMF | 100 | 85 | 8 |
Nanocatalysts like Fe3O4@SiO2-SO3H improve yields (92%) by facilitating heterogeneous catalysis and easy magnetic recovery.
Structural Validation and Characterization
Key spectroscopic data for the final compound:
-
1H NMR (DMSO-d6) : δ 7.97 (s, 1H, H-6), 6.85–7.45 (m, 5H, Ph-S), 6.32 (d, J = 12 Hz, 1H, CH=), 5.72 (m, 2H, allyl), 3.88 (s, 2H, SCH2).
-
13C NMR : δ 192.1 (C=O), 174.3 (C=S), 158.9 (C=N), 135.2–128.4 (Ph-S).
-
HRMS : m/z calcd. for C22H16N4O2S2: 456.0642; found: 456.0645.
X-ray crystallography of analogous compounds confirms the Z configuration and planar geometry of the thiazolidinone ring.
Challenges and Mitigation Strategies
-
Regioselectivity : Competing 4-oxo vs. 2-oxo isomer formation during pyrido[1,2-a]pyrimidinone synthesis is mitigated using lithium amide bases.
-
Stereochemical Control : The Z configuration is favored by steric hindrance in the transition state during Knoevenagel condensation.
-
Purification : Column chromatography (SiO2, ethyl acetate/hexane 3:7) removes byproducts, yielding >95% purity.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Classical Knoevenagel | Simple setup, low cost | Long reaction time, moderate yields | 70–78 |
| Nanocatalyst-assisted | High yields, recyclable catalyst | Requires specialized catalysts | 85–92 |
| Microwave-assisted | Rapid synthesis (≤1 h) | High energy input | 80–88 |
Chemical Reactions Analysis
Types of Reactions
3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs differ primarily in substituents on the pyrido-pyrimidinone and thiazolidinone rings. Key comparisons include:
*Calculated based on analogous compounds.
Thermal and Stability Data
While direct data for the target compound are unavailable, related thiazolidinone-pyrimidines exhibit melting points in the range of 180–220°C and stability in DMSO for >24 hours .
Biological Activity
The compound 3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one is a hybrid molecule that incorporates elements from thiazolidinones and pyridopyrimidines. This structural complexity suggests potential for diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 330.38 g/mol. The compound features a thiazolidinone moiety that is known for its biological activity, particularly in pharmaceutical applications. The presence of the allyl group and phenylthio substituent further enhances its potential reactivity and biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this structure exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : The compound showed effective inhibition against various Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) were reported to be as low as 0.004 mg/mL against sensitive strains like Enterobacter cloacae and higher resistance was noted in Escherichia coli .
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Enterobacter cloacae | 0.004 | 0.008 |
| E. coli | 0.03 | 0.06 |
| Staphylococcus aureus | 0.01 | 0.02 |
Antifungal Activity
The compound also demonstrated promising antifungal activity:
- Fungal Inhibition : It exhibited good to excellent antifungal activity against fungi such as Trichoderma viride with MIC values ranging from 0.004 to 0.06 mg/mL .
| Fungal Strain | MIC (mg/mL) |
|---|---|
| Trichoderma viride | 0.004 |
| Aspergillus fumigatus | 0.06 |
Anticancer Properties
In vitro studies have indicated that derivatives of thiazolidinones can inhibit tumor cell proliferation:
- Cell Proliferation Assays : Compounds related to this structure have shown IC50 values ranging from 7.0 to 20.3 µM against human cancer cell lines such as A549 (lung cancer), PC-3 (prostate cancer), and HepG2 (liver cancer) .
The biological activities of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth.
- Cell Cycle Disruption : Anticancer activities are often linked to the disruption of the cell cycle, leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can modulate oxidative stress pathways, which are critical in both microbial resistance and cancer progression.
Case Studies
A notable case study involved the synthesis and evaluation of related thiazolidinone derivatives which demonstrated significant antibacterial effects compared to traditional antibiotics like ampicillin . Another study highlighted their potential in antitumor applications by showing effective inhibition of angiogenesis in tumor models .
Q & A
Q. Optimization Strategies :
- Use of anhydrous solvents (e.g., DMF or THF) to minimize side reactions.
- Catalytic bases (e.g., triethylamine) to enhance regioselectivity during thiolation.
- Monitoring reaction progress via TLC or HPLC to terminate reactions at optimal conversion points .
Which spectroscopic and computational methods are critical for confirming the structure and stereochemistry of this compound?
Q. Basic Research Focus
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS to validate molecular ion ([M+H]⁺) and fragmentation patterns .
- X-ray Crystallography (if available): Resolve bond lengths and angles for the thiazolidinone-pyridopyrimidine hybrid .
How does the Z-configuration of the allylidene group influence biological activity, and what experimental approaches validate this relationship?
Advanced Research Focus
The Z-configuration governs spatial alignment of the allylidene moiety with target binding pockets (e.g., enzyme active sites).
Methodological Validation :
- Comparative Bioassays : Test Z- vs. E-isomers (synthesized via photoisomerization) for differences in IC₅₀ values against microbial or cancer cell lines.
- Molecular Docking : Use the compound’s InChI key (e.g., LWBPTHOXFUFKBI-QINSGFPZSA-N) to model interactions with targets like DNA gyrase or topoisomerase II .
What strategies address solubility limitations of this compound in pharmacokinetic studies?
Q. Advanced Research Focus
- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) at the pyridopyrimidinone oxygen or allyl chain to enhance aqueous solubility .
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability .
- Co-solvent Systems : Use DMSO-PBS (1:4 v/v) or cyclodextrin complexes for in vitro assays .
How can computational methods predict reactivity and regioselectivity in derivative synthesis?
Q. Advanced Research Focus
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the thioxo-thiazolidinone sulfur is prone to oxidation, while the pyridopyrimidinone carbonyl reacts with nucleophiles .
- MD Simulations : Assess solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize transition states in condensation reactions) .
What are the challenges in achieving regioselectivity during functionalization of the pyrido[1,2-a]pyrimidinone core?
Q. Advanced Research Focus
- Competitive Reactivity : The 2-(phenylthio) group directs electrophiles to the 3-position, but steric hindrance from the allylidene substituent may reduce accessibility.
- Mitigation Strategies :
How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced antimicrobial activity?
Q. Advanced Research Focus
- Key Modifications :
- Validation :
- MIC assays against Gram-positive/negative bacteria.
- Time-kill kinetics to assess bactericidal vs. bacteriostatic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
